An In-Depth Technical Guide to the Chemical Structure and Properties of Ophiopogonin D
An In-Depth Technical Guide to the Chemical Structure and Properties of Ophiopogonin D
Introduction
Ophiopogonin D is a complex steroidal saponin isolated from the tubers of Ophiopogon japonicus, a perennial herb used extensively in traditional medicine.[1] As a member of the saponin family, Ophiopogonin D is characterized by a steroidal aglycone backbone linked to multiple sugar moieties. Its intricate structure gives rise to a range of pharmacological activities, making it a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development.
This technical guide provides a comprehensive overview of the chemical and physical properties of Ophiopogonin D. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, methods for its isolation and purification, and the analytical techniques employed for its structural elucidation.
Chemical Identity and Nomenclature
Accurate identification is paramount in scientific research. Ophiopogonin D is defined by a specific chemical structure and is often confused with its isomer, Ophiopogonin D'. The key identifiers for Ophiopogonin D are summarized in Table 1.
| Identifier | Data | Source(s) |
| IUPAC Name | (1β,3β,25R)-3-hydroxyspirost-5-en-1-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-6-deoxy-β-D-galactopyranoside | [2] |
| Synonyms | Deacetylophiopogonin C, OJV-V | [2] |
| CAS Number | 945619-74-9 | [2] |
| Molecular Formula | C₄₄H₇₀O₁₆ | [3] |
| Molecular Weight | 855.0 g/mol | [2] |
| Monoisotopic Mass | 854.4664 Da |
Distinguishing Ophiopogonin D from Ophiopogonin D'
A critical point of clarification in the literature is the distinction between Ophiopogonin D and Ophiopogonin D'. Both are prominent bioactive compounds in Ophiopogon japonicus and share the same molecular formula. However, they are structural isomers with distinct aglycones (the non-sugar steroidal part) and sugar chains, which leads to different biological activities.
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Ophiopogonin D: The aglycone is ruscogenin .
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Ophiopogonin D': The aglycone is diosgenin .
This seemingly minor difference in the steroidal backbone results in distinct pharmacological profiles and necessitates careful identification to ensure reproducibility in research.
Molecular Structure and Physicochemical Properties
Ophiopogonin D is a spirostanol glycoside. Its structure consists of two main parts: a C27 steroidal aglycone (ruscogenin) and a trisaccharide chain attached to the aglycone.
Structural Components
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Aglycone - Ruscogenin: This is a spirostanol with a characteristic fused ring system and a spiroketal side chain. The hydroxyl group at the C-3 position is the attachment point for the sugar chain.
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Trisaccharide Chain: A branched chain of three sugar units is linked to the aglycone. The specific sugars and their linkages are crucial for the molecule's identity and bioactivity.
The complete structure is depicted in the diagram below.
Caption: Chemical structure of Ophiopogonin D.
Physicochemical Properties
The physical and chemical properties of Ophiopogonin D are essential for its handling, formulation, and analytical characterization.
| Property | Description | Source(s) |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) | [2][3] |
Isolation and Purification Workflow
The isolation of Ophiopogonin D from its natural source, the tubers of Ophiopogon japonicus, is a multi-step process that leverages the principles of natural product chemistry. The goal is to separate the target molecule from a complex mixture of other saponins, polysaccharides, and small molecules.
Rationale for Method Selection
The chosen workflow is based on the polarity of Ophiopogonin D. As a glycoside, it is moderately polar. The initial extraction uses an alcohol-based solvent to pull a wide range of compounds from the plant material. Subsequent chromatographic steps are designed to fractionate the extract based on polarity, allowing for the isolation of the target saponin.
Experimental Protocol: Isolation and Purification
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Extraction:
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Air-dried and powdered tubers of Ophiopogon japonicus are refluxed with 70-80% aqueous ethanol. This solvent is effective for extracting a broad range of saponins.
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The resulting hydroalcoholic extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
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The saponin fraction, including Ophiopogonin D, typically concentrates in the n-butanol fraction.
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Column Chromatography:
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The n-butanol fraction is subjected to column chromatography over a macroporous resin (e.g., D101).
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The column is washed with water to remove highly polar impurities (like sugars) and then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing saponins.
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Preparative High-Performance Liquid Chromatography (HPLC):
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The saponin-rich fractions from the previous step are further purified using preparative HPLC on a C18 column.
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A gradient of acetonitrile and water is typically used as the mobile phase to achieve high-resolution separation.
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The peak corresponding to Ophiopogonin D is collected, and the solvent is removed to yield the pure compound.
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Caption: General workflow for isolation of Ophiopogonin D.
Structural Elucidation and Analytical Protocols
The definitive identification of Ophiopogonin D's structure relies on a combination of modern spectroscopic techniques. For a researcher aiming to confirm the identity of an isolated compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
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Expected Data: In positive ion mode, HRESIMS of Ophiopogonin D would show a prominent ion peak for the protonated molecule [M+H]⁺ at m/z 855.47368, corresponding to the molecular formula C₄₄H₇₁O₁₆⁺.[4]
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MS/MS Fragmentation: Tandem MS (MS/MS) experiments would reveal a characteristic fragmentation pattern corresponding to the sequential loss of the sugar units. This data is crucial for determining the sequence of the trisaccharide chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure and stereochemistry.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of the three sugar units, typically in the range of δ 4.5-5.5 ppm. The coupling constants of these signals help determine the α or β configuration of the glycosidic linkages. Signals for the steroidal protons and methyl groups would also be present in their expected regions.
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¹³C NMR: The carbon NMR spectrum would show 44 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the anomeric carbons (typically δ 95-105 ppm) and the carbons of the aglycone are key identifiers.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton networks within each sugar ring and the steroidal backbone.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the most critical experiment for connecting the different structural components, as it reveals the linkages between the sugar units and the attachment point of the sugar chain to the aglycone.
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Conclusion
Ophiopogonin D is a structurally complex natural product with significant potential in pharmacological research. A thorough understanding of its chemical structure, physicochemical properties, and the methods for its isolation and characterization is fundamental for any scientific investigation. The distinction between Ophiopogonin D and its isomer Ophiopogonin D' is of utmost importance for the integrity and reproducibility of research findings. The methodologies outlined in this guide provide a robust framework for researchers working with this and similar steroidal saponins.
References
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Chen, K.-Q., Wang, S.-z., Lei, H.-b., & Liu, X. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology, 15, 1401627. [Link]
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Frontiers Media S.A. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. [Link]
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PubChemLite. (n.d.). Ophiopogonin d (C44H70O16). Retrieved from [Link]
